An In-depth Technical Guide to (2,6-Diethoxyphenyl)acetaldehyde: Properties, Reactivity, and Synthetic Applications
An In-depth Technical Guide to (2,6-Diethoxyphenyl)acetaldehyde: Properties, Reactivity, and Synthetic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Diethoxyphenyl)acetaldehyde is an aromatic aldehyde characterized by a sterically hindered phenyl ring due to the presence of two ortho-ethoxy groups. This structural feature imparts unique reactivity and physicochemical properties, making it a valuable, albeit specialized, intermediate in organic synthesis. This guide provides a comprehensive analysis of its predicted physical and chemical properties, spectroscopic signature, and key chemical transformations. By synthesizing established principles of organic chemistry with data from analogous structures, this document serves as a foundational resource for researchers exploring the use of this compound in the design of complex molecules and novel chemical entities.
Core Physicochemical and Structural Properties
While specific experimental data for (2,6-Diethoxyphenyl)acetaldehyde is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous phenylacetaldehyde derivatives.[1][2] The molecule's core consists of an acetaldehyde moiety attached to a benzene ring substituted with two ethoxy groups at the 2 and 6 positions.
| Property | Predicted Value / Description | Rationale / Comparative Data |
| Chemical Structure | ![]() | Structure drawn based on IUPAC name. |
| Molecular Formula | C₁₂H₁₆O₂ | - |
| Molecular Weight | 192.25 g/mol | - |
| CAS Number | Not available in public databases. | Searches of major chemical databases did not yield a specific CAS number. |
| Appearance | Colorless to pale yellow liquid. | Phenylacetaldehyde and its substituted derivatives are typically liquids or low-melting solids.[1] |
| Boiling Point | > 250 °C (at atm. pressure) | Substituted phenylacetaldehydes have boiling points often around 100-150 °C at reduced pressure.[2] The increased molecular weight suggests a higher boiling point. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, CH₂Cl₂); poorly soluble in water. | The hydrophobic phenyl ring and ethoxy groups dominate, similar to other arylacetaldehydes.[3] |
| pKa (α-proton) | ~17-19 | The α-protons of aldehydes are weakly acidic, comparable to ketones. |
Spectroscopic Signature for Structural Elucidation
The unambiguous identification of (2,6-Diethoxyphenyl)acetaldehyde relies on a combination of spectroscopic techniques. The predicted spectra are highly characteristic due to the molecule's unique symmetry and functional groups.
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be informative, with distinct signals for the aldehyde, aromatic, methylene, and ethoxy protons.
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δ 9.5-10.0 ppm (t, 1H): A triplet corresponding to the aldehyde proton (-CHO). The coupling to the adjacent methylene protons (CH₂) would result in a triplet (J ≈ 1-3 Hz).
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δ 7.2-7.4 ppm (t, 1H): A triplet for the single aromatic proton at the para-position (C4-H), coupled to the two equivalent meta-protons.
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δ 6.5-6.7 ppm (d, 2H): A doublet for the two equivalent aromatic protons at the meta-positions (C3-H and C5-H), coupled to the para-proton.
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δ 4.0-4.2 ppm (q, 4H): A quartet for the four methylene protons of the two equivalent ethoxy groups (-OCH₂CH₃), coupled to the methyl protons.
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δ 3.8-3.9 ppm (d, 2H): A doublet for the methylene protons adjacent to the aromatic ring (-CH₂CHO), coupled to the aldehyde proton.
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δ 1.3-1.5 ppm (t, 6H): A triplet for the six methyl protons of the two equivalent ethoxy groups (-OCH₂CH₃), coupled to the methylene protons.
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon.
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δ ~200 ppm: Aldehyde carbonyl carbon (C=O).
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δ ~158 ppm: Aromatic carbons attached to the ethoxy groups (C2, C6).
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δ ~130 ppm: Aromatic carbon at the para-position (C4).
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δ ~115 ppm: Aromatic carbon attached to the acetaldehyde moiety (C1).
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δ ~105 ppm: Aromatic carbons at the meta-positions (C3, C5).
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δ ~64 ppm: Methylene carbons of the ethoxy groups (-OCH₂).
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δ ~40 ppm: Methylene carbon of the acetaldehyde moiety (-CH₂CHO).
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δ ~15 ppm: Methyl carbons of the ethoxy groups (-CH₃).
2.3. Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
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2820 and 2720 cm⁻¹: Two characteristic, medium-intensity C-H stretching bands for the aldehyde proton.
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~1725 cm⁻¹: A strong, sharp absorption band from the C=O stretching of the aliphatic aldehyde.
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3000-2850 cm⁻¹: C-H stretching from the ethoxy and methylene groups.
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~1600 and ~1470 cm⁻¹: C=C stretching absorptions from the aromatic ring.
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~1250 cm⁻¹: Strong C-O stretching from the aryl ether linkage.
2.4. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak and characteristic fragmentation patterns would be observed.
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m/z 192: The molecular ion [M]⁺.
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m/z 163: Loss of the formyl group (-CHO), [M-29]⁺.
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m/z 135: A prominent peak resulting from a benzylic cleavage and subsequent rearrangement (McLafferty rearrangement is not possible), corresponding to the [C₉H₁₁O]⁺ ion.
Chemical Reactivity and Synthetic Potential
The reactivity of (2,6-Diethoxyphenyl)acetaldehyde is governed by two primary sites: the highly reactive aldehyde functional group and the electron-rich, sterically hindered aromatic ring.
3.1. Reactions of the Aldehyde Group
The aldehyde moiety is an electrophilic center, susceptible to a wide array of nucleophilic additions and redox reactions.
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Oxidation: Can be readily oxidized to form (2,6-Diethoxyphenyl)acetic acid . Mild oxidizing agents like Tollens' reagent or stronger ones like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can effect this transformation. This pathway is fundamental for creating substituted phenylacetic acid derivatives used in pharmaceuticals.
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Reduction: The aldehyde is easily reduced to the corresponding primary alcohol, 2-(2,6-Diethoxyphenyl)ethanol . Common reagents for this include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in ether, followed by an aqueous workup. Catalytic hydrogenation (e.g., H₂/Pd-C) is also effective.
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Nucleophilic Addition and Condensation: It serves as a versatile electrophile.
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Imine Formation: Reacts with primary amines to form Schiff bases (imines), a key step in reductive amination protocols to synthesize secondary amines.
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Acetal Formation: Reacts with alcohols under acidic catalysis to form acetals, which serve as a robust protecting group for the aldehyde functionality during subsequent synthetic steps.
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Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a reliable method for C=C bond formation.
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Caption: Key reaction pathways of the aldehyde functional group.
3.2. Reactivity of the Aromatic Ring
The two ortho-ethoxy groups are strongly activating and ortho-, para-directing for electrophilic aromatic substitution (EAS). However, the substitution pattern presents significant steric hindrance.
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EAS Regioselectivity: The para-position (C4) is the only unhindered position and is electronically activated by both ethoxy groups. Therefore, electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) are strongly directed to this position. The significant steric bulk from the two ortho-ethoxy groups and the adjacent acetaldehyde moiety effectively shields the meta-positions (C3, C5) from attack by all but the smallest electrophiles. This predictable regioselectivity is a powerful tool for synthetic design.
Exemplary Experimental Protocols
The following protocols are provided as illustrative examples of standard laboratory procedures that would be applicable to this compound.
4.1. Protocol: Reduction to 2-(2,6-Diethoxyphenyl)ethanol
This protocol describes a standard, reliable reduction using sodium borohydride.
Objective: To reduce the aldehyde functionality to a primary alcohol.
Materials:
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(2,6-Diethoxyphenyl)acetaldehyde (1.0 eq)
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Sodium borohydride (NaBH₄) (1.5 eq)
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Methanol (or Ethanol) as solvent
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1M Hydrochloric acid (HCl)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel
Procedure:
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Dissolve (2,6-Diethoxyphenyl)acetaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride in small portions over 15 minutes. Causality Note: Portion-wise addition at low temperature controls the exothermic reaction and prevents side reactions.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quench the reaction by slowly adding 1M HCl at 0 °C until gas evolution ceases. This neutralizes the excess NaBH₄ and the borate esters.
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Remove most of the methanol under reduced pressure using a rotary evaporator.
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Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Trustworthiness Note: These washes remove inorganic salts and acidic/basic impurities, ensuring product purity.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
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Purify the product by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the reduction of the aldehyde.
4.2. Protocol: Sample Preparation for NMR Analysis
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Accurately weigh 5-10 mg of the purified compound.
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Transfer the sample to a clean, dry vial.
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Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
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Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if not already present in the solvent.
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Mix thoroughly until the sample is fully dissolved.
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Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
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Cap the NMR tube and wipe it clean before inserting it into the spectrometer.
Safety, Handling, and Storage
As with most aromatic aldehydes, (2,6-Diethoxyphenyl)acetaldehyde should be handled with appropriate care.
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Safety: Assumed to be an irritant to the skin, eyes, and respiratory tract. All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
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Storage: Aldehydes are susceptible to air oxidation, which can convert them to the corresponding carboxylic acids. For long-term storage, it is recommended to keep the compound in an amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., in a refrigerator at 4 °C).
Conclusion
(2,6-Diethoxyphenyl)acetaldehyde emerges as a highly versatile yet specific chemical building block. Its properties are defined by the interplay between the reactive aldehyde group and the sterically encumbered, electron-rich diethoxyphenyl ring. The predictable reactivity of the aldehyde allows for its conversion into a variety of functional groups, while the steric hindrance of the aromatic ring provides a powerful tool for directing substitutions to the C4 position with high regioselectivity. This unique combination of features makes it a valuable intermediate for synthetic chemists aiming to construct complex molecular architectures with precise control over substitution patterns, particularly in the fields of medicinal chemistry and materials science.
References
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PubChem. Phenylacetaldehyde. National Center for Biotechnology Information. [Link]
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Grokipedia. Phenylacetaldehyde. [Link]
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Biological Magnetic Resonance Bank (BMRB). Phenylacetaldehyde. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
FooDB. Showing Compound Phenylacetaldehyde (FDB012238). [Link]
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Wikidata. (2,5-dimethoxyphenyl)acetaldehyde. [Link]
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ResearchGate. 1H NMR spectra for acetaldehyde. [Link]
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Pharmaffiliates. 2-(4-Methoxyphenyl)acetaldehyde. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]

